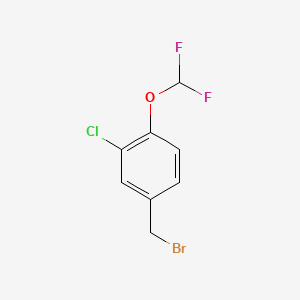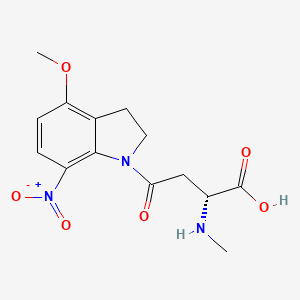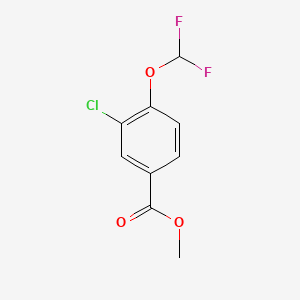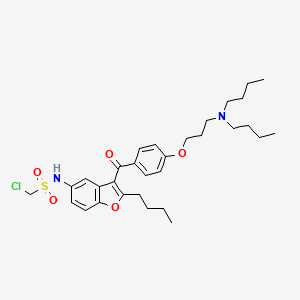
S-Desmethyl S-Chloromethyl Dronedarone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Desmethyl S-Chloromethyl Dronedarone (SDMCM-D) is a synthetic molecule created by the combination of two molecules, S-Desmethyl S-Chloromethyl and Dronedarone. It is a highly potent drug that has been studied for its potential therapeutic uses in various areas of medicine. SDMCM-D is a unique molecule that has a wide range of applications, from its use as an anti-arrhythmic drug to its potential as an anti-cancer agent.
Wissenschaftliche Forschungsanwendungen
S-Desmethyl S-Chloromethyl Dronedarone has been studied for its potential therapeutic uses in various areas of medicine. It has been investigated for its anti-arrhythmic properties and its potential as an anti-cancer agent. In addition, it has been studied for its potential to inhibit the growth of bacteria and fungi. It has also been investigated for its ability to reduce inflammation, improve cognitive function, and reduce the risk of stroke.
Wirkmechanismus
The mechanism of action of S-Desmethyl S-Chloromethyl Dronedarone is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as Na+/K+-ATPase, which is responsible for maintaining the balance of ions in the body. It is also believed to act on the sodium channels in the heart, which helps to regulate heart rate and rhythm.
Biochemical and Physiological Effects
S-Desmethyl S-Chloromethyl Dronedarone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of Na+/K+-ATPase, which helps to regulate the balance of ions in the body. It has also been shown to reduce inflammation, improve cognitive function, and reduce the risk of stroke. In addition, it has been shown to have anti-arrhythmic properties and to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The use of S-Desmethyl S-Chloromethyl Dronedarone in lab experiments has several advantages. It is a highly potent drug, and its synthesis method is simple and efficient. In addition, it has a wide range of potential therapeutic applications and can be used to study the biochemical and physiological effects of the molecule. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to obtain pure samples of the molecule, and its mechanism of action is not yet fully understood.
Zukünftige Richtungen
The potential of S-Desmethyl S-Chloromethyl Dronedarone is still being explored, and there are many potential future directions for research. One potential direction is to further investigate its potential as an anti-cancer agent. Other potential directions include further studying its effects on the sodium channels in the heart, its ability to reduce inflammation and improve cognitive function, and its potential to inhibit the growth of bacteria and fungi. Additionally, further research could be done to develop more efficient synthesis methods and to understand the mechanism of action of the molecule.
Synthesemethoden
The synthesis of S-Desmethyl S-Chloromethyl Dronedarone involves the combination of two molecules, S-Desmethyl S-Chloromethyl and Dronedarone. First, the S-Desmethyl S-Chloromethyl molecule is reacted with an alkylating agent to form a monoalkylated product. The monoalkylated product is then reacted with Dronedarone to form the S-Desmethyl S-Chloromethyl Dronedarone molecule. This synthesis method is simple and efficient and has been used in numerous studies to create S-Desmethyl S-Chloromethyl Dronedarone.
Eigenschaften
IUPAC Name |
N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]-1-chloromethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43ClN2O5S/c1-4-7-11-29-30(27-22-25(14-17-28(27)39-29)33-40(36,37)23-32)31(35)24-12-15-26(16-13-24)38-21-10-20-34(18-8-5-2)19-9-6-3/h12-17,22,33H,4-11,18-21,23H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNADTWLVZHBMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)CCl)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Desmethyl S-Chloromethyl Dronedarone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N2',N2'''-[Dithiobis(1-oxo-3,1-propanediyl)]bis[N2'-deacetyl- maytansine](/img/no-structure.png)
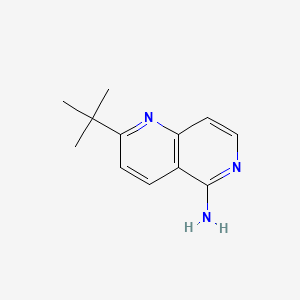
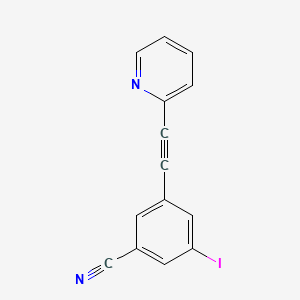

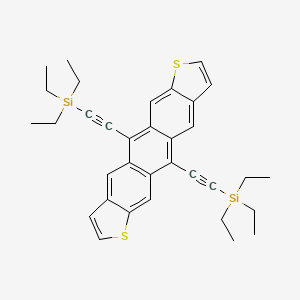

![2,9-Bis(5-bromothiophen-2-yl)-6,13-bis(2-octyldodecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B565835.png)
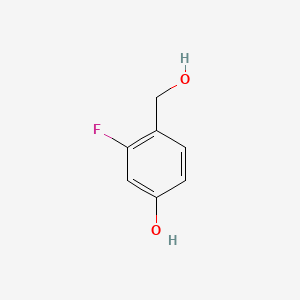

![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B565840.png)
